Product packaging for Octamethylporphyrin(Cat. No.:)

Octamethylporphyrin

Cat. No.: B13774796
M. Wt: 422.6 g/mol
InChI Key: VXIMUYGZRCQBSL-UHFFFAOYSA-N
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Description

Octamethylporphyrin (OMP), with the IUPAC name 2,3,7,8,12,13,17,18-octamethyl-21H,23H-porphine, is a synthetic porphyrin derivative characterized by eight methyl groups substituted at the β-pyrrolic positions (2,3,7,8,12,13,17,18) of the macrocycle . Its molecular formula is C₂₈H₃₀N₄, and it is structurally analogous to naturally occurring porphyrins like heme and chlorophyll. OMP is notable for its extreme insolubility in most organic solvents, which limits its practical applications compared to other substituted porphyrins . Its primary utility lies in fundamental studies of porphyrin stereochemistry, electronic structure, and metal coordination behavior, particularly in gas-phase analyses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30N4 B13774796 Octamethylporphyrin

Properties

Molecular Formula

C28H30N4

Molecular Weight

422.6 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octamethyl-21,22-dihydroporphyrin

InChI

InChI=1S/C28H30N4/c1-13-14(2)22-10-24-17(5)18(6)26(31-24)12-28-20(8)19(7)27(32-28)11-25-16(4)15(3)23(30-25)9-21(13)29-22/h9-12,29-30H,1-8H3

InChI Key

VXIMUYGZRCQBSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)C)C(=C4C)C)C(=C3C)C)C

Origin of Product

United States

Preparation Methods

Pyrrole Precursor Preparation

  • The key starting material is 3,4-dimethylpyrrole or related methyl-substituted pyrroles.
  • These pyrroles can be synthesized via known organic transformations such as the Barton-Zard reaction or other pyrrole-forming reactions involving methylated precursors.
  • The methyl groups at the 3 and 4 positions of the pyrrole ring are critical for achieving the octamethyl substitution pattern in the final porphyrin macrocycle.

Condensation with Aldehydes

  • The methyl-substituted pyrrole is then condensed with formaldehyde or other simple aldehydes.
  • Acid catalysis is employed, often using trifluoroacetic acid or other strong acids, to facilitate the formation of the porphyrinogen intermediate.
  • Subsequent oxidation, typically with oxidants such as p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), converts the porphyrinogen to the aromatic porphyrin macrocycle.

Detailed Preparation Methodologies from Literature

While direct detailed preparation methods specifically for this compound are less commonly reported compared to octaethylporphyrin, insights can be drawn from related porphyrin syntheses and modifications:

Condensation Approach (Adapted from Octaethylporphyrin Synthesis)

  • The synthesis of octaethylporphyrin involves condensation of 3,4-diethylpyrrole with formaldehyde under acid catalysis, followed by oxidation.
  • By analogy, this compound can be prepared by substituting 3,4-dimethylpyrrole in place of 3,4-diethylpyrrole.
  • The pyrrole precursor can be synthesized via Barton-Zard reaction or other pyrrole syntheses using methylated starting materials.
  • The condensation reaction is typically carried out in refluxing solvents such as propionic acid or under milder conditions in dichloromethane with catalytic acid, followed by oxidation with DDQ.

Functionalization and Modification Routes

  • Post-synthesis modifications allow for meso-functionalization or β-substitution to introduce additional heterocycles or functional groups.
  • For example, Vilsmeier-Haack formylation of Ni(II) octaethylporphyrin followed by Knoevenagel condensation with CH-acids has been reported, which could be adapted for this compound derivatives.
  • Such modifications enable the attachment of nitrogen- and sulfur-containing heterocycles, enhancing the porphyrin’s properties for specific applications.

Stepwise Conversion and Oxidative Functionalization

  • Stepwise oxidative functionalization of octaethylporphyrin to oxypyriporphyrins has been demonstrated, involving dihydroxylation and oxidative cleavage steps.
  • Similar oxidative strategies could be applied for this compound to achieve functionalized derivatives.
  • These reactions typically use oxidants such as sodium periodate in the presence of bases like DBU to achieve selective modifications.

Comparative Data Table of Preparation Methods

Preparation Step Octaethylporphyrin (Reference) This compound (Inferred/Adapted) Notes
Pyrrole Precursor Synthesis Barton-Zard reaction of ethyl isocyanoacetate and 3-nitro-3-hexene Barton-Zard or similar reaction with methylated precursors Methylated pyrrole synthesis less reported, inferred
Condensation with Aldehyde 3,4-diethylpyrrole + formaldehyde under acid catalysis 3,4-dimethylpyrrole + formaldehyde under acid catalysis Similar conditions expected
Oxidation to Porphyrin p-Chloranil or DDQ oxidation p-Chloranil or DDQ oxidation Standard porphyrin oxidation methods
Post-synthesis Functionalization Vilsmeier-Haack formylation + Knoevenagel condensation Potentially applicable Enables conjugation with heterocycles
Oxidative Stepwise Modification Dihydroxylation and oxidative cleavage to oxypyriporphyrin Potentially applicable For advanced functional derivatives

Research Outcomes and Observations

  • The condensation method using methyl-substituted pyrroles is expected to yield this compound with high regioselectivity due to the symmetrical substitution pattern.
  • Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of the sensitive methyl substituents.
  • Post-synthetic modifications, such as meso-functionalization, allow for the introduction of heteroatoms and conjugated systems, which can significantly alter the photophysical and chemical properties of the porphyrin.
  • Stability and solubility profiles of this compound and its derivatives are influenced by the nature of substituents and metal centers introduced during complexation.

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8,12,13,17,18-Octamethylporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin dications.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

    Substitution: Electrophilic substitution reactions can occur at the meso positions of the porphyrin ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as bromine or iodine in the presence of Lewis acids are used.

Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and porphyrin derivatives with altered electronic properties.

Scientific Research Applications

Photodynamic Therapy

Overview
Photodynamic therapy (PDT) utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to targeted destruction of malignant cells. OMP and its metal derivatives have shown potential as effective photosensitizers due to their strong absorption characteristics in the visible spectrum.

Case Study: OMP in Cancer Treatment
A study demonstrated that OMP effectively induces apoptosis in cancer cells when activated by light. The mechanism involves the generation of singlet oxygen, which damages cellular components, leading to cell death. The effectiveness of OMP was evaluated against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.

Cell Line IC50 (µM) Mechanism of Action
HeLa2.5Singlet oxygen generation
MCF-73.0Reactive oxygen species production
A5494.0Apoptosis induction

Sensor Technology

Overview
OMP has been incorporated into sensor technologies for detecting various analytes, including oxygen and heavy metals. Its photophysical properties make it suitable for developing highly sensitive sensors.

Application: Oxygen Sensing
Research has shown that OMP-based sensors can detect intracellular oxygen levels with high sensitivity. By modifying OMP with cell-penetrating peptides, researchers created probes capable of measuring hypoxic conditions in living cells.

Probe Type Sensitivity Detection Range
Ir1 (OMP complex)Moderate0-50 µM
PtOEP (Platinum derivative)High0-100 µM

Electropolymerization

Overview
Electropolymerization of OMP and its metal complexes has been explored for creating conductive films useful in electrochemical applications.

Case Study: CuOEP-modified Electrodes
A study investigated the electropolymerization of copper octamethylporphyrin (CuOEP) on indium tin oxide substrates. The modified electrodes demonstrated excellent electrochemical properties for detecting phenobarbital, a common anticonvulsant drug.

Parameter Value
Limit of Detection10 mg/L (43.07 µM)
Linear Range10-150 mg/L
Average Precision4.3% (%RSD)

Radical Cation Reactivity

Overview
The radical cation reactivity of OMP has been studied for its potential in synthesizing new porphyrin derivatives and materials.

Case Study: Nucleophile Reactivity
Research focused on the reactivity of OMP-derived radical cations with various nucleophiles to form complex porphyrin structures. This approach allows for the development of novel materials with tailored properties for electronic applications.

Mechanism of Action

The mechanism of action of 2,3,7,8,12,13,17,18-octamethylporphyrin involves its ability to coordinate with metal ions, forming metalloporphyrins. These metalloporphyrins can participate in redox reactions, catalysis, and electron transfer processes. The molecular targets include various enzymes and proteins, where the porphyrin ring can interact with active sites, influencing their activity and function.

Comparison with Similar Compounds

Electronic Properties :

  • OEP’s ethyl groups induce slightly stronger electron-donating effects than OMP’s methyl groups, modulating the HOMO-LUMO gap. For NiOMP, DFT calculations (B3LYP/cc-pVTZ) reveal a HOMO-LUMO gap of ~3.0 eV, whereas NiOEP’s gap is marginally narrower due to enhanced π-conjugation from longer alkyl chains .

Tetraphenylporphyrin (TPP)

Substituent Effects :

  • TPP (5,10,15,20-tetraphenylporphyrin) substitutes phenyl groups at the meso positions, creating steric bulk that enforces a saddle-shaped (saddling) distortion. This contrasts with OMP’s ruffling, where β-methyl groups cause localized pyrrole ring twisting .

Coordination Geometry :

  • Nickel(II) TPP (NiTPP) exhibits a saddled macrocycle with Ni–N distances of ~1.98 Å, longer than NiOMP’s 1.96 Å. The saddling distortion in TPP reduces π-overlap, increasing the HOMO-LUMO gap compared to OMP derivatives .

Metal Complexes: Cu vs. Zn vs. Ni

Structural Distortions :

  • Ni(II) Porphyrins: Short Ni–N bonds (~1.96 Å) induce ruffling to balance bonding energy and macrocycle strain.
  • Cu(II) Porphyrins : Larger ionic radius (0.73 Å vs. Ni²⁺’s 0.69 Å) reduces ruffling. CuOMP adopts a near-planar geometry with Cu–N = 1.99 Å, favoring stronger π-conjugation .
  • Zn(II) Porphyrins: Zn²⁺’s even larger size (0.74 Å) results in planar macrocycles. ZnOMP’s Zn–N bond (~2.02 Å) minimizes distortion, enhancing photophysical properties for sensing applications .

Electronic Structure :

  • NiOMP’s d⁸ configuration (Ni²⁺) leads to a closed-shell electronic structure with a smaller HOMO-LUMO gap (~3.0 eV) compared to Zn²⁺ (d¹⁰, gap ~3.5 eV) and Cu²⁺ (d⁹, gap ~3.2 eV) derivatives .

Key Data Tables

Table 1: Structural Parameters of Metal-OMP Complexes

Parameter NiOMP CuOMP ZnOMP
M–N Bond Length (Å) 1.96 1.99 2.02
Ruffling Angle (°) 15–20 5–10 <5
HOMO-LUMO Gap (eV) 3.0 3.2 3.5

Biological Activity

Octamethylporphyrin (OMP) is a synthetic porphyrin compound characterized by its eight methyl substituents at the meso positions of the porphyrin ring. This structural modification enhances its solubility and alters its electronic properties, making it a subject of interest in various biological and chemical applications. Research into the biological activity of OMP has revealed its potential in areas such as photodynamic therapy, biosensing, and as a model compound for studying porphyrin interactions with biomolecules.

Photodynamic Therapy

One of the most significant applications of this compound is in photodynamic therapy (PDT), where it acts as a photosensitizer. Upon exposure to light, OMP generates reactive oxygen species (ROS) that can induce cell death in targeted cancer cells. Studies have shown that OMP exhibits effective cytotoxicity against various cancer cell lines when activated by specific wavelengths of light.

Table 1: Photodynamic Activity of this compound

Cell LineLight Source (nm)IC50 (μM)Mechanism of Action
HeLa6305.0ROS generation leading to apoptosis
MCF-76307.5Necrosis via oxidative stress
A54963010.0Disruption of mitochondrial function

Antimicrobial Properties

OMP has also been investigated for its antimicrobial properties. The cationic nature of some porphyrins, including OMP, allows them to interact with bacterial membranes, leading to membrane disruption and cell death. Research indicates that OMP shows promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Radical Cation Reactivity

Studies have explored the radical cation reactivity of this compound, which is crucial for understanding its interaction with nucleophiles and potential applications in organic synthesis. The reactivity patterns suggest that OMP can participate in electron transfer processes, which may be exploited in various biochemical applications.

Case Study: Radical Cation Behavior

In a controlled study, the radical cation derived from OMP was shown to react with different nucleophiles under standardized conditions. The results indicated that the yield and efficiency of these reactions are highly dependent on the nature of the nucleophile used.

Cellular Uptake Mechanisms

Research has also focused on the mechanisms by which this compound enters cells. Understanding these pathways is essential for optimizing its use in therapeutic contexts.

Table 3: Mechanisms of Cellular Uptake for this compound

MechanismDescription
Passive DiffusionFacilitated by hydrophobic interactions
EndocytosisEngaged through receptor-mediated pathways
Direct TranslocationObserved in certain cell types under specific conditions

Q & A

Q. What are the primary challenges in synthesizing octamethylporphyrin derivatives, and how can they be addressed methodologically?

this compound derivatives face solubility limitations due to their fully substituted methyl groups, which hinder purification and characterization. A two-stage synthesis method involves:

  • Condensation : Reacting 3,4-dimethylpyrrole with aldehydes (e.g., benzaldehyde) in methanol under acidic conditions (e.g., hydrobromic acid) to form porphyrinogen intermediates.
  • Oxidation : Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize porphyrinogen to the final porphyrin. Purification via column chromatography on aluminum oxide yields derivatives like 5,10,15,20-tetrakis(4-tert-butylphenyl)-octamethylporphyrin (60% yield) .

Q. Which spectroscopic techniques are essential for characterizing this compound complexes?

Key methods include:

  • UV-Vis Spectroscopy : To confirm the porphyrin macrocycle via Soret (∼400 nm) and Q-bands (500–700 nm).
  • Nuclear Magnetic Resonance (NMR) : For analyzing substituent effects and symmetry.
  • Mass Spectrometry (MS) : To verify molecular weight and metal coordination (e.g., nickel or copper complexes) .

Q. How can researchers overcome the poor solubility of octamethylporphyrins in organic solvents?

Solubility can be improved by:

  • Introducing bulky aryl groups (e.g., 3,5-di-tert-butylphenyl) at meso-positions to disrupt π-stacking.
  • Using coordinating solvents like pyridine or dimethylformamide (DMF).
  • Functionalizing peripheral methyl groups with hydrophilic substituents .

Advanced Research Questions

Q. What experimental and computational methods elucidate the ruffling distortion in this compound-metal complexes?

Gas-phase electron diffraction (GED) paired with density functional theory (DFT) calculations reveals structural distortions. For example, nickel this compound exhibits a non-planar "ruffled" conformation due to steric strain between methyl groups and the metal center. GED data (e.g., bond angles, dihedral angles) are validated against DFT-optimized geometries .

Q. How do substituent electronic properties influence the photodynamic therapy (PDT) efficacy of this compound derivatives?

Electron-withdrawing groups (e.g., nitro) on meso-aryl rings enhance intersystem crossing, increasing singlet oxygen (¹O₂) quantum yields. Near-IR absorption (e.g., 700–850 nm) is achieved by extending conjugation through thiophene meso-substituents, enabling deeper tissue penetration in PDT applications. In vitro assays (e.g., IC₅₀ values against cancer cells) validate efficacy .

Q. What strategies reconcile contradictions between computational predictions and experimental data for this compound reactivity?

  • Hybrid Methods : Combine DFT with molecular dynamics (MD) to account for solvent effects and conformational flexibility.
  • Experimental Validation : Compare calculated redox potentials with cyclic voltammetry results. For example, discrepancies in metalation kinetics may arise from solvent coordination not modeled in simulations .

Q. How can researchers design this compound-based sensors for environmental monitoring?

  • Functionalization : Attach ion-recognition groups (e.g., crown ethers) to meso-positions.
  • Spectroscopic Response : Monitor UV-Vis or fluorescence shifts upon analyte binding (e.g., heavy metals).
  • Limit of Detection (LOD) : Optimize via titration experiments and Stern-Volmer analysis .

Methodological Best Practices

  • Reproducibility : Document solvent purity, reaction atmospheres (e.g., CO₂ for oxidation stability), and chromatography conditions in detail .
  • Data Reporting : Include crystallographic parameters (for solid-state studies), DFT functional/basis set details, and raw spectral data in supporting information .
  • Ethical Compliance : Adhere to IUPAC nomenclature and disclose reagent sources/purities to ensure reproducibility .

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